Cerium(III) carbonate hydrate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

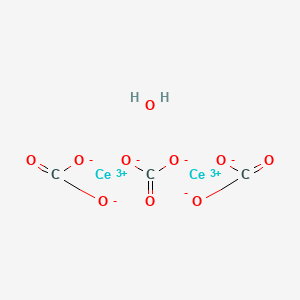

cerium(3+);tricarbonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Ce.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2/q;;;2*+3;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSBAWXKALEJFR-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Ce+3].[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Ce2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583543 | |

| Record name | Cerium(3+) carbonate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54451-25-1 | |

| Record name | Cerium(3+) carbonate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Cerium(III) Carbonate Hydrate: From Chemical Formula to Advanced Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium(III) carbonate hydrate, a key member of the rare earth compound family, stands as a critical precursor material in a multitude of advanced technological and scientific applications. While its primary industrial role is in the production of high-purity cerium oxides for catalysis and polishing, its significance extends into materials science and emerging biomedical fields.[1] This guide provides an in-depth exploration of this compound, moving beyond its basic chemical formula to detail its synthesis, characterization, physicochemical properties, and its pivotal role as a starting material for functional materials relevant to drug development and advanced research.

Chemical Identity and Formula

The fundamental chemical identity of this compound is represented by the general formula Ce₂(CO₃)₃·xH₂O .[2][3][4] This notation signifies a compound consisting of two cerium atoms in the +3 oxidation state, three carbonate anions, and an indeterminate number of water molecules (x) associated with the crystalline structure.

-

The Nature of a Hydrate: The term "hydrate" indicates that water molecules are integral to the compound's solid-state structure. The value of 'x' can vary depending on the synthesis and drying conditions, making thermogravimetric analysis essential for precise characterization. A common and commercially available form is the octahydrate, where x is approximately 8 (Ce₂(CO₃)₃·8H₂O).[1]

| Identifier | Value | Source |

| Chemical Name | This compound | [2] |

| Synonyms | Cerous carbonate, Dicerium tricarbonate | [3][5] |

| General Formula | Ce₂(CO₃)₃·xH₂O | [2] |

| CAS Number | 54451-25-1 | [2][3][6] |

| Molecular Weight (Anhydrous) | ~460.27 g/mol | [5][6] |

Physicochemical Properties

The utility of this compound as a precursor is intrinsically linked to its physical and chemical properties. A thorough understanding of these characteristics is paramount for its effective use in synthesis and material processing.

| Property | Description | Source |

| Appearance | White or off-white solid powder.[2][3] | [2][3] |

| Odor | Odorless.[6] | [6] |

| Water Solubility | Insoluble in water.[2][3] | [2][3] |

| Acid Solubility | Soluble in strong mineral acids, reacting to release CO₂ gas. | [7] |

| Thermal Stability | Decomposes upon heating, first losing water of hydration, then breaking down into cerium oxide.[8] | [8] |

Synthesis and Verification Workflow

The synthesis of this compound with controlled purity and morphology is a critical first step for any subsequent application. The most common and scalable method is aqueous precipitation, which relies on the compound's low water solubility.

Synthesis Workflow Diagram

The following diagram illustrates a typical laboratory-scale workflow for the synthesis and subsequent characterization of this compound.

References

- 1. zegmetal.com [zegmetal.com]

- 2. aemree.com [aemree.com]

- 3. Cerium (III) Carbonate Hydrate - ProChem, Inc. [prochemonline.com]

- 4. Cerium (III) Carbonate Hydrate - ProChem, Inc. [prochemonline.com]

- 5. Cerium(III) carbonate - Wikipedia [en.wikipedia.org]

- 6. fishersci.com [fishersci.com]

- 7. Cerium Carbonate CAS NO: 54451-25-1, 77520-94-6 Molecular Formula: Ce2(CO3)3·X(H2O) [unmdc.com]

- 8. researchers.mq.edu.au [researchers.mq.edu.au]

An In-Depth Technical Guide to the Crystal Structure of Hydrated Cerium Carbonate: Lanthanite-(Ce)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Cerium Carbonates

Cerium, a lanthanide element, and its compounds are of considerable interest across various scientific and industrial domains. Cerium(III) carbonate and its hydrated forms serve as crucial precursors for the synthesis of high-purity cerium oxides (ceria), which are indispensable in catalysis, fuel cells, and polishing agents.[1] The precise control of the final ceria product's properties, such as particle size and morphology, is intrinsically linked to the crystal structure of the initial carbonate precursor. Among the hydrated forms, Lanthanite-(Ce), with the chemical formula (Ce,La,Nd)₂(CO₃)₃·8H₂O, stands out as a well-defined crystalline phase.[2][3] Understanding its intricate crystal structure is paramount for researchers aiming to manipulate and optimize cerium-based materials for advanced applications, including potential uses in drug development as carriers or catalysts.

This technical guide provides a comprehensive overview of the crystal structure of Lanthanite-(Ce), a detailed, field-proven protocol for its synthesis, and a thorough characterization workflow, grounding all claims in authoritative scientific references.

The Crystal Structure of Lanthanite-(Ce): A Detailed Examination

Lanthanite-(Ce) is the cerium-dominant member of the isostructural lanthanite group of minerals, which also includes lanthanite-(La) and lanthanite-(Nd).[4][5] These minerals are characterized by their high degree of hydration and a layered crystal structure.

Crystallographic Data:

The crystal system of Lanthanite-(Ce) is orthorhombic, belonging to the dipyramidal class (2/m 2/m 2/m).[2][6] Its space group is Pbnb (a non-standard setting of Pccn).[7] The unit cell parameters are crucial for its identification and are summarized in the table below.

| Parameter | Value | Source |

| a | 9.482(6) Å | [6] |

| b | 16.938(11) Å | [6] |

| c | 8.965(3) Å | [6] |

| α, β, γ | 90° | |

| Volume | 1439.83 ų | [2] |

| Z | 4 | [6] |

Structural Features:

The crystal structure of Lanthanite-(Ce) is distinguished by its layered arrangement.[3] These layers are composed of 10-fold coordinated cerium-oxygen polyhedra and carbonate (CO₃²⁻) groups.[3][5] The layers are held together by a network of hydrogen bonds involving the eight water molecules of hydration.[3] This extensive hydrogen bonding network is a key feature of the structure, contributing to its stability and its characteristic platy or tabular crystal habit.[2] The perfect cleavage observed along the {010} plane is a direct consequence of the weaker hydrogen bonds between the layers.[2]

Synthesis of Lanthanite-(Ce): A Laboratory Protocol

The synthesis of pure, crystalline Lanthanite-(Ce) requires careful control of reaction conditions to prevent the formation of amorphous precipitates or other phases like cerium hydroxycarbonate. The following protocol is a synthesis of established precipitation methods for hydrated rare-earth carbonates, adapted for the specific synthesis of Lanthanite-(Ce).

Rationale for Experimental Choices:

The choice of a soluble cerium(III) salt, such as cerium(III) nitrate hexahydrate, provides a readily available source of Ce³⁺ ions. Sodium carbonate is used as the precipitating agent. The reaction is carried out at a controlled, slightly elevated temperature to promote the formation of a crystalline product over an amorphous one. Maintaining a specific pH range is critical; a neutral to slightly alkaline pH favors the precipitation of the desired hydrated carbonate, while a highly alkaline environment could lead to the formation of hydroxides.

Experimental Workflow Diagram:

Caption: Experimental workflow for the synthesis of Lanthanite-(Ce).

Step-by-Step Methodology:

-

Preparation of Precursor Solutions:

-

Prepare a 0.1 M solution of cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) in deionized water.

-

Prepare a 0.15 M solution of sodium carbonate (Na₂CO₃) in deionized water.

-

-

Precipitation:

-

Heat the cerium(III) nitrate solution to 50-60°C in a reaction vessel equipped with a magnetic stirrer.

-

Slowly add the sodium carbonate solution dropwise to the heated cerium nitrate solution under vigorous stirring. A white precipitate will form.

-

After the addition is complete, continue stirring the suspension at 50-60°C for 2 hours to promote crystallization.

-

-

Aging and Isolation:

-

Allow the suspension to cool to room temperature and then let it age in the mother liquor overnight without stirring. This aging step is crucial for the growth of well-defined crystals.

-

Separate the precipitate by filtration using a Buchner funnel.

-

Wash the collected solid several times with deionized water to remove any soluble impurities, followed by a final wash with ethanol to facilitate drying.

-

-

Drying:

-

Dry the final product in a desiccator under vacuum at room temperature to obtain a fine, white powder of Lanthanite-(Ce).

-

Characterization of Synthetic Lanthanite-(Ce)

To confirm the successful synthesis of Lanthanite-(Ce) and to verify its crystal structure and purity, a combination of analytical techniques is employed.

Characterization Workflow Diagram:

Caption: Workflow for the characterization of synthesized Lanthanite-(Ce).

X-ray Diffraction (XRD):

XRD is the primary technique for identifying the crystalline phase and determining the crystal structure of the synthesized material. The powder XRD pattern of the synthesized product should be compared with the standard diffraction pattern of Lanthanite-(Ce).

Expected XRD Pattern:

The XRD pattern should exhibit sharp peaks, indicating a well-crystallized material. The most intense diffraction peaks for Lanthanite-(Ce) are expected at the following 2θ values (for Cu Kα radiation) and their corresponding d-spacings:

| d-spacing (Å) | Relative Intensity (%) |

| 8.47 | 100 |

| 4.746 | 65 |

| 4.462 | 62 |

| 3.255 | 73 |

| 3.028 | 65 |

| 4.125 | 40 |

| 3.943 | 38 |

Data sourced from the Handbook of Mineralogy.[6]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

TGA and DSC provide information about the thermal stability and decomposition of the hydrated cerium carbonate. The TGA curve will show weight loss steps corresponding to the removal of water molecules and the decomposition of the carbonate to cerium oxide. The DSC curve will indicate whether these processes are endothermic or exothermic.

Expected Thermal Behavior:

The TGA curve of Ce₂(CO₃)₃·8H₂O is expected to show a significant weight loss corresponding to the removal of the eight water molecules, followed by the decomposition of the anhydrous carbonate to CeO₂. The decomposition of cerium carbonate to cerium oxide is generally an endothermic process.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in the synthesized compound. The FTIR spectrum of Lanthanite-(Ce) will be dominated by the vibrational modes of the carbonate ions and water molecules.

Expected FTIR Bands:

-

O-H stretching: A broad absorption band in the region of 3000-3600 cm⁻¹ due to the stretching vibrations of the water molecules.

-

H-O-H bending: A peak around 1600-1650 cm⁻¹ corresponding to the bending vibration of water.

-

Carbonate stretching: Strong absorption bands in the region of 1400-1500 cm⁻¹ (asymmetric stretching) and around 850 cm⁻¹ (out-of-plane bending) are characteristic of the carbonate group.[9] The presence of multiple bands in the carbonate stretching region can be indicative of the coordination environment of the carbonate ions.

Conclusion

This technical guide has provided a detailed exploration of the crystal structure of hydrated cerium carbonate, with a specific focus on Lanthanite-(Ce). By understanding its orthorhombic crystal system, layered structure, and the role of hydration, researchers are better equipped to control the synthesis of this important precursor material. The provided laboratory protocol and characterization workflow offer a practical framework for the synthesis and validation of Lanthanite-(Ce) in a research setting. The ability to reliably produce and characterize this specific hydrated cerium carbonate phase is a critical step in the development of advanced cerium-based materials with tailored properties for a wide range of applications, from catalysis to potential biomedical uses.

References

- 1. researchgate.net [researchgate.net]

- 2. mindat.org [mindat.org]

- 3. Lanthanite-(ce) (Lanthanite-(Ce)) - Rock Identifier [rockidentifier.com]

- 4. grokipedia.com [grokipedia.com]

- 5. rubyglint.com [rubyglint.com]

- 6. handbookofmineralogy.org [handbookofmineralogy.org]

- 7. minsocam.org [minsocam.org]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Solubility of Cerium(III) Carbonate in Water and Acids

This guide provides a comprehensive technical overview of the solubility characteristics of Cerium(III) carbonate, Ce₂(CO₃)₃. Aimed at researchers, scientists, and professionals in drug development, this document delves into the fundamental principles and practical methodologies concerning its dissolution in aqueous and acidic media.

Introduction to Cerium(III) Carbonate

Cerium(III) carbonate (Ce₂(CO₃)₃) is a water-insoluble cerium source that serves as a critical precursor in the synthesis of other cerium compounds, such as cerium oxides and chlorides.[1][2] Typically appearing as a white powder, it is utilized in various industrial applications, including the manufacturing of optical glass, catalysts for automotive exhaust purification, and incandescent lampshades.[1][2][3] Understanding its solubility is paramount for its application in chemical synthesis, materials science, and potential pharmaceutical contexts where cerium compounds are explored for their unique redox properties.

Aqueous Solubility

Cerium(III) carbonate is classified as sparingly soluble or insoluble in water.[1][3] This low solubility is a key characteristic, making it a stable solid under neutral pH conditions. The dissolution process in water is an equilibrium reaction represented by:

Ce₂(CO₃)₃(s) ⇌ 2Ce³⁺(aq) + 3CO₃²⁻(aq)

The quantitative solubility is low, making it challenging to determine a precise solubility product constant (Ksp) from direct measurements, and literature values are not commonly cited. However, safety data sheets provide a practical measure of its solubility.

Quantitative Solubility Data

The solubility of Cerium(III) carbonate in water is minimal, as detailed in the table below. This inherent insolubility is the basis for its use as a starting material that can be readily converted to other cerium compounds by reacting it with acids.[2]

| Parameter | Value | Temperature | Reference |

| Water Solubility | 0.00259 g/L | 20 °C | [4] |

Solubility in Acidic Media

The solubility of Cerium(III) carbonate increases dramatically in acidic solutions. This is not merely a physical dissolution process but a chemical reaction. Carbonate salts react with acids in a characteristic acid-base reaction to produce a salt, water, and carbon dioxide gas.[2][5] The evolution of CO₂ gas shifts the equilibrium towards the products, driving the complete dissolution of the carbonate solid.[5]

The general reaction is:

Ce₂(CO₃)₃(s) + 6H⁺(aq) → 2Ce³⁺(aq) + 3H₂O(l) + 3CO₂(g)

This principle is fundamental to the synthesis of various water-soluble cerium(III) salts.

Reaction with Hydrochloric Acid (HCl)

Cerium(III) carbonate readily reacts with hydrochloric acid to form Cerium(III) chloride (CeCl₃), a water-soluble salt. This reaction is a common and straightforward method for preparing aqueous solutions of Ce³⁺ ions for further use.[6][7]

Reaction: Ce₂(CO₃)₃(s) + 6HCl(aq) → 2CeCl₃(aq) + 3H₂O(l) + 3CO₂(g)

Reaction with Sulfuric Acid (H₂SO₄)

With sulfuric acid, Cerium(III) carbonate dissolves to form Cerium(III) sulfate (Ce₂(SO₄)₃). While cerium metal dissolves readily in dilute sulfuric acid, the dissolution of the carbonate follows the same acid-base pathway.[8] It is important to note that the solubility of Cerium(III) sulfate itself is dependent on the temperature and concentration of the sulfuric acid, a phenomenon known as the "common ion effect" which can lead to precipitation of the sulfate salt under certain conditions.[9] In the presence of high concentrations of sulfate, cerium(III) can form stable aqueous complexes, such as [Ce(SO₄)]⁺ and [Ce(SO₄)₂]⁻, which influence the overall solution chemistry.[10]

Reaction: Ce₂(CO₃)₃(s) + 3H₂SO₄(aq) → Ce₂(SO₄)₃(aq) + 3H₂O(l) + 3CO₂(g)

Reaction with Nitric Acid (HNO₃)

The reaction of Cerium(III) carbonate with nitric acid is a widely used method for synthesizing Cerium(III) nitrate (Ce(NO₃)₃), a common precursor for the production of cerium oxide catalysts and other cerium materials.[11][12][13] The resulting cerium nitrate salt is highly soluble in water.

Reaction: Ce₂(CO₃)₃(s) + 6HNO₃(aq) → 2Ce(NO₃)₃(aq) + 3H₂O(l) + 3CO₂(g)

Visualization of Acid Dissolution Pathway

The following diagram illustrates the general mechanism by which Cerium(III) carbonate dissolves in an acidic medium.

Caption: Acid-driven dissolution of Cerium(III) carbonate.

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol outlines a standard laboratory procedure to determine the solubility of Cerium(III) carbonate in water. The core principle is the preparation of a saturated solution followed by the quantification of the dissolved cerium.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess of Cerium(III) carbonate powder (e.g., 1 g) to a known volume of deionized water (e.g., 100 mL) in an Erlenmeyer flask.

-

Seal the flask and agitate it at a constant temperature (e.g., 20 °C) using a magnetic stirrer or shaker for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Solid and Liquid Phases:

-

Allow the suspension to settle.

-

Carefully filter the supernatant through a 0.22 µm syringe filter to remove all undissolved solid particles. This step is critical to prevent solid particulates from artificially inflating the measured concentration.

-

-

Quantification of Dissolved Cerium:

-

Analyze the clear filtrate for its cerium concentration using a suitable analytical technique.

-

UV-Visible Spectrophotometry is a viable method. Cerium(IV) has a characteristic absorbance in the UV range (290-315 nm), while Ce(III) does not absorb significantly in this region. Therefore, an oxidation step would be required before measurement if determining total cerium as Ce(IV).

-

Alternatively, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) can be used for more precise quantification of the cerium concentration.

-

-

Calculation:

-

Convert the measured concentration (e.g., in mg/L or ppm) to grams per liter (g/L) to express the solubility.

-

Protocol for Spectrophotometric Determination of Cerium

This protocol provides a method for quantifying cerium concentration in an aqueous sample, which is essential for solubility studies. This example is based on the absorption of Ce(IV).

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of a known cerium concentration (e.g., 1000 ppm) by dissolving a known mass of a soluble cerium salt (e.g., Cerium(IV) ammonium nitrate) in a suitable acidic medium (e.g., 0.1 M H₂SO₄).

-

Perform serial dilutions of the stock solution to create a series of standards with concentrations spanning the expected range of the unknown sample (e.g., 10, 20, 40, 60, 80, 100 ppm).[14]

-

-

Sample Preparation:

-

Take a known volume of the filtrate obtained from the solubility experiment (Protocol 4.1).

-

If necessary, oxidize Ce(III) to Ce(IV) using a suitable oxidizing agent (e.g., ammonium persulfate).

-

Dilute the sample with the same acidic medium used for the standards to ensure the final concentration falls within the range of the calibration curve.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to the wavelength of maximum absorbance for the Ce(IV) complex in the chosen medium (typically 290-315 nm).

-

Use the acidic medium as a blank to zero the instrument.

-

Measure the absorbance of each standard solution and the prepared unknown sample solution.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus the concentration of the standard solutions.

-

Use the linear regression equation of the calibration curve to calculate the cerium concentration in the unknown sample based on its measured absorbance.[14]

-

Conclusion

The solubility of Cerium(III) carbonate is highly dependent on the chemical environment. While it is practically insoluble in neutral water, its reactivity with acids provides a straightforward and efficient pathway for its dissolution. This acid-driven dissolution is a cornerstone of cerium chemistry, enabling the synthesis of a wide array of cerium salts and materials. The protocols and principles outlined in this guide provide a robust framework for researchers and scientists working with this versatile compound.

References

- 1. aemree.com [aemree.com]

- 2. americanelements.com [americanelements.com]

- 3. Cerium Carbonate CAS NO: 54451-25-1, 77520-94-6 Molecular Formula: Ce2(CO3)3·X(H2O) [unmdc.com]

- 4. chemos.de [chemos.de]

- 5. quora.com [quora.com]

- 6. EP0654445A1 - Method for the preparation of cerium carbonate powder - Google Patents [patents.google.com]

- 7. CN105460969A - Preparation method for high-purity high-brightness needle-shaped cerium chloride - Google Patents [patents.google.com]

- 8. Cerium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]

- 9. researchgate.net [researchgate.net]

- 10. Unveiling the Cerium(III)/(IV) Structures and Charge-Transfer Mechanism in Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis routes of Cerium trinitrate [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

An In-depth Technical Guide to the Thermal Decomposition of Cerium(III) Carbonate Hydrate

Abstract

This technical guide provides a comprehensive examination of the thermal decomposition of cerium(III) carbonate hydrate (Ce₂(CO₃)₃·nH₂O), a critical process in the synthesis of high-purity cerium(IV) oxide (CeO₂). Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the intricate multi-stage decomposition pathway, the formation of key intermediates, and the pivotal solid-state oxidation of Ce(III) to Ce(IV). We will explore the causality behind the thermal events, detail the analytical techniques essential for characterization, and provide a field-proven experimental protocol. This guide is grounded in authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Significance of Cerium Carbonate Decomposition

This compound is a principal precursor for the industrial production of cerium(IV) oxide, or ceria. Ceria is a technologically vital material with extensive applications, including as a catalyst and catalyst support, an abrasive for chemical-mechanical planarization (CMP) in the semiconductor industry, a component in solid oxide fuel cells (SOFCs), and as a UV absorbent. The precise control of the thermal decomposition process is paramount as it directly influences the physicochemical properties of the final CeO₂ product, such as crystallite size, surface area, and morphology, which in turn dictate its performance in these applications.

Understanding the stepwise thermal degradation, the nature of the evolved gases, and the phase transformations is not merely an academic exercise; it is a necessary foundation for the rational design and optimization of calcination protocols to produce ceria with tailored characteristics. This guide provides an in-depth analysis of this complex solid-state reaction.

Physicochemical Properties of the Precursor

The starting material, this compound, typically exists as a white or pale-yellow powder. The number of water molecules of hydration (n) can vary, with the octahydrate (Ce₂(CO₃)₃·8H₂O) and trihydrate (Ce₂(CO₃)₃·3H₂O) being commonly referenced forms. The exact hydration state is crucial as it dictates the initial mass and the total mass loss observed during thermal analysis. For the purpose of this guide, we will focus on a generalized pathway, noting the impact of hydration where relevant.

The Multi-Stage Thermal Decomposition Pathway

The thermal decomposition of this compound is not a single-step process but a sequence of distinct physical and chemical transformations. The process is highly dependent on the experimental atmosphere (e.g., oxidizing, inert, or reducing) and the heating rate.[1] The pathway in an oxidizing atmosphere, such as air, which is most relevant for the synthesis of CeO₂, can be systematically broken down into several key stages.

A seminal study under equilibrium conditions identified four primary endothermic events for the decomposition of Ce₂(CO₃)₃·3H₂O.[2] These stages involve dehydration, partial decarbonation with the formation of an intermediate, and final decarbonation coupled with oxidation.

Stage I: Dehydration

The initial stage of decomposition involves the endothermic removal of water of hydration. This process typically occurs at relatively low temperatures.

-

Temperature Range: ~100°C - 200°C[2]

-

Process: Release of bound water molecules (H₂O).

-

Reaction: Ce₂(CO₃)₃·nH₂O(s) → Ce₂(CO₃)₃(s) + nH₂O(g)

The loss of water is the first significant mass loss event observed in thermogravimetric analysis (TGA). The exact temperature and profile of this step depend on the number of water molecules and the strength of their binding within the crystal lattice.

Stage II: Formation of Cerium Oxycarbonate

Following complete dehydration, the anhydrous cerium(III) carbonate begins to decompose. This step involves the loss of one molecule of carbon dioxide (CO₂) and the formation of a cerium oxycarbonate intermediate.

-

Temperature Range: ~250°C - 300°C[2]

-

Process: Partial decarbonation.

-

Reaction: Ce₂(CO₃)₃(s) → Ce₂O₂(CO₃)(s) + 2CO₂(g) (Note: Various oxycarbonate species like Ce₂O(CO₃)₂ have also been proposed).[3]

This intermediate is a critical phase, bridging the initial carbonate and the final oxide. Its formation represents a significant structural rearrangement of the solid.

Stage III: Oxidative Decomposition to Cerium(IV) Oxide

This final, crucial stage involves the decomposition of the oxycarbonate intermediate, the release of the remaining carbonate as CO₂, and the simultaneous oxidation of cerium from the +3 to the more thermodynamically stable +4 state.

-

Temperature Range: ~300°C - 500°C

-

Process: Final decarbonation and solid-state oxidation.

-

Reaction: Ce₂O₂(CO₃)(s) + ½O₂(g) → 2CeO₂(s) + CO₂(g)

The presence of oxygen in the atmosphere is essential for this step to proceed efficiently and yield stoichiometric CeO₂. In inert or reducing atmospheres, the decomposition pathway is altered, occurring at higher temperatures and potentially resulting in non-stoichiometric oxides (CeO₂-x) or even the reduction of evolved CO₂ to CO and elemental carbon.[1]

The overall reaction in an oxidizing atmosphere can be summarized as: Ce₂(CO₃)₃·nH₂O(s) + ½O₂(g) → 2CeO₂(s) + 3CO₂(g) + nH₂O(g)

Below is a diagram illustrating the sequential nature of this decomposition pathway.

References

molecular weight of anhydrous cerium carbonate

An In-Depth Technical Guide to Anhydrous Cerium(III) Carbonate (Ce₂(CO₃)₃)

Abstract

Anhydrous cerium(III) carbonate (Ce₂(CO₃)₃) is a pivotal inorganic compound, primarily serving as a high-purity precursor for the synthesis of cerium oxide (ceria, CeO₂) and other advanced cerium-based materials. For researchers, scientists, and drug development professionals, a precise understanding of its fundamental properties, beginning with its molecular weight, is essential for stoichiometric calculations, material synthesis, and quality control. This guide provides a comprehensive technical overview of anhydrous cerium(III) carbonate, detailing its molecular characteristics, synthesis protocols, analytical characterization, and key applications, with a focus on its role in developing materials for catalysis and biomedical research.

Fundamental Molecular and Physical Properties

The cornerstone of any chemical synthesis or analysis is the accurate molecular weight of the reactants. Anhydrous cerium(III) carbonate is the salt formed from cerium in its +3 oxidation state and the carbonate anion.

Calculation of Molecular Weight

The molecular weight (MW) is derived from its chemical formula, Ce₂(CO₃)₃ . The calculation is based on the standard atomic weights of its constituent elements: Cerium (Ce), Carbon (C), and Oxygen (O).

-

Atomic Weight of Cerium (Ce): 140.116 g/mol

-

Atomic Weight of Carbon (C): 12.0107 g/mol

-

Atomic Weight of Oxygen (O): 15.9994 g/mol

The molecular weight is calculated as follows: MW = (2 × Atomic Weight of Ce) + (3 × Atomic Weight of C) + (9 × Atomic Weight of O) MW = (2 × 140.116) + (3 × 12.0107) + (9 × 15.9994) MW = 280.232 + 36.0321 + 143.9946 MW = 460.2587 g/mol

For practical laboratory use, this value is typically rounded to 460.26 g/mol .[1][2][3] This value is the basis for all gravimetric and stoichiometric work involving this compound.

Key Physicochemical Properties

A summary of essential quantitative data for anhydrous cerium(III) carbonate is presented below.

| Property | Value | Source(s) |

| Chemical Formula | Ce₂(CO₃)₃ | [3][4] |

| Molecular Weight | 460.26 g/mol | [1][2][3] |

| Appearance | White to slightly beige, fine powder | [3][5] |

| CAS Number | 537-01-9 | |

| Solubility | Insoluble in water; Soluble in strong mineral acids | [6] |

| Thermal Decomposition | Decomposes starting at ~250-280°C |

Synthesis of Cerium(III) Carbonate: A Validating Protocol

Anhydrous cerium(III) carbonate is most commonly synthesized via a precipitation reaction in an aqueous solution. The choice of precipitating agent and reaction conditions is critical to controlling the particle size and morphology of the resulting powder, which in turn affects its performance as a precursor.[1] The following protocol describes a standard laboratory-scale synthesis using cerium(III) nitrate and ammonium bicarbonate.

Causality in Experimental Design

The underlying principle is the reaction of a soluble cerium(III) salt with a soluble carbonate source, leading to the formation of the highly insoluble cerium(III) carbonate precipitate.

-

Choice of Precursors: Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) is a common, readily available, and highly soluble source of Ce³⁺ ions. Ammonium bicarbonate ((NH₄)HCO₃) is chosen as the precipitant because it provides carbonate ions and decomposes into volatile byproducts (ammonia, water, carbon dioxide) upon heating, leaving no residual cationic contamination in the final product.[7]

-

Temperature Control: Performing the precipitation at a controlled, low temperature (e.g., 0-25°C) helps to manage the nucleation and growth rate, favoring the formation of smaller, more uniform particles.[3]

-

Washing and Drying: The precipitate must be thoroughly washed with deionized water to remove residual soluble ions (e.g., nitrate, ammonium) that would otherwise become impurities. The final drying step is critical for obtaining the anhydrous form.

Experimental Workflow Diagram

Caption: Workflow for the precipitation synthesis of cerium(III) carbonate.

Step-by-Step Methodology

-

Preparation of Solutions:

-

Prepare a 0.2 M solution of cerium(III) nitrate by dissolving the appropriate mass of Ce(NO₃)₃·6H₂O in deionized water.

-

Prepare a 0.5 M solution of ammonium bicarbonate by dissolving (NH₄)HCO₃ in deionized water. An excess of the carbonate source ensures complete precipitation of the cerium ions.[7]

-

-

Precipitation:

-

Place the cerium(III) nitrate solution in a beaker and stir vigorously with a magnetic stirrer.

-

Slowly add the ammonium bicarbonate solution dropwise to the cerium solution. A white precipitate of cerium carbonate will form immediately.

-

-

Aging:

-

After the addition is complete, continue stirring the mixture for 1-2 hours. This "aging" step allows the particles to mature, improving their filterability.[7]

-

-

Isolation:

-

Separate the precipitate from the solution by vacuum filtration using a Büchner funnel and appropriate filter paper.

-

-

Washing:

-

Wash the filter cake several times with copious amounts of deionized water to remove any soluble byproducts. Continue washing until the filtrate shows a neutral pH.

-

-

Drying:

-

Transfer the washed precipitate to a watch glass or evaporating dish and dry in an oven at 105-110°C overnight, or until a constant weight is achieved. This temperature is sufficient to remove residual water without initiating thermal decomposition of the carbonate.

-

Analytical Characterization for Quality Assurance

Verifying the identity, purity, and anhydrous nature of the synthesized material is a critical self-validating step. Commercially sourced cerium carbonate often exists as a mixture of hydrated carbonates, basic carbonates (e.g., CeCO₃OH), or even cerium oxide, making in-house characterization essential.[8]

-

Thermogravimetric Analysis (TGA): This is the most direct method to confirm the anhydrous state. TGA measures the change in mass of a sample as a function of temperature.

-

Expected Result: A properly synthesized anhydrous sample of Ce₂(CO₃)₃ should show negligible mass loss until its decomposition temperature (above 250°C). In contrast, a hydrated sample would exhibit a distinct mass loss step at a lower temperature (typically 150-200°C) corresponding to the loss of water molecules. The subsequent mass loss at higher temperatures corresponds to the decomposition into CeO₂ and CO₂.

-

-

X-Ray Diffraction (XRD): XRD is used to identify the crystalline phase(s) present in the powder.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present.

-

Expected Result: The spectrum of cerium(III) carbonate will be dominated by strong absorption bands characteristic of the carbonate ion (CO₃²⁻). Key peaks are typically observed around 1400-1500 cm⁻¹ (asymmetric stretching) and 800-900 cm⁻¹ (out-of-plane bending).[10] The absence of a broad absorption band around 3200-3500 cm⁻¹ confirms the lack of significant O-H groups from water, further validating the anhydrous state.

-

Applications in Research and Drug Development

While cerium(III) carbonate itself has limited direct applications, its role as a high-purity precursor is of immense value to researchers.

Precursor for Advanced Materials

The primary application of Ce₂(CO₃)₃ is as a starting material for producing cerium oxide (CeO₂), a technologically crucial material.[4][11]

Caption: Role of cerium carbonate as a precursor to ceria and its applications.

The conversion is achieved through calcination , a high-temperature heating process in the presence of air. The carbonate decomposes, releasing carbon dioxide and forming the stable oxide:

Ce₂(CO₃)₃(s) + O₂(g) → 2CeO₂(s) + 3CO₂(g)

The morphology and particle size of the initial carbonate precursor heavily influence the properties (e.g., surface area, particle size) of the final ceria product, which is why the synthesis protocol (Section 2.0) is so important.[1]

Relevance to Drug Development and Biomedical Science

Cerium compounds, particularly cerium oxide nanoparticles (nanoceria), are under intense investigation for biomedical applications due to their unique antioxidant properties.[12][13] Nanoceria can scavenge reactive oxygen species (ROS), making them potential therapeutic agents for diseases associated with oxidative stress and inflammation.[13]

While cerium carbonate is not typically used as a direct therapeutic, its role as a key precursor for producing high-purity nanoceria makes it highly relevant to the drug development field.[4] Researchers synthesizing custom nanoceria for preclinical studies rely on well-characterized precursors like cerium carbonate to ensure the reproducibility and quality of their nanomaterials. Furthermore, cerium nitrate, a related salt, has been used in combination with other agents in antimicrobial treatments for burn wounds.[12]

Safety and Handling

As with any fine chemical powder, proper handling procedures must be followed to minimize risk.

-

Hazard Identification: Cerium(III) carbonate is an irritant. Direct contact can cause skin irritation (H315) and serious eye irritation (H319). Inhalation may cause respiratory irritation (H335).[4]

-

Personal Protective Equipment (PPE): Always use a dust mask or respirator, chemical safety goggles, and nitrile gloves when handling the powder.

-

Storage: Store the material in a tightly sealed container in a cool, dry, and well-ventilated area to prevent moisture absorption.

Conclusion

Anhydrous cerium(III) carbonate, with a precisely calculated molecular weight of 460.26 g/mol , is more than just a chemical compound; it is a gateway material for advanced research. Its primary value lies in its function as a reliable and pure precursor for cerium oxide, a material with far-reaching applications in catalysis, materials science, and emerging biomedical therapies. For scientists and researchers, the ability to synthesize and rigorously characterize this precursor is the first and most critical step toward developing next-generation cerium-based technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. americanelements.com [americanelements.com]

- 5. nora.nerc.ac.uk [nora.nerc.ac.uk]

- 6. fortunebusinessinsights.com [fortunebusinessinsights.com]

- 7. rsc.org [rsc.org]

- 8. docs.nrel.gov [docs.nrel.gov]

- 9. researchgate.net [researchgate.net]

- 10. gehlken.de [gehlken.de]

- 11. Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Use of Cerium Compounds as Antimicrobials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Scientists synthesise cerium mineral which holds promise for biomedical research | EurekAlert! [eurekalert.org]

A Comprehensive Technical Guide to Cerium(III) Carbonate Hydrate for Advanced Research and Drug Development

This guide provides an in-depth exploration of Cerium(III) carbonate hydrate (Ce₂(CO₃)₃·xH₂O), a versatile inorganic compound with burgeoning applications in materials science, catalysis, and the pharmaceutical industry. This document moves beyond a simple recitation of facts to offer a detailed examination of its synthesis, characterization, and potential in drug delivery and antimicrobial applications, grounded in scientific literature and practical insights.

Core Identification and Physicochemical Properties

This compound is a white to off-white powder that is insoluble in water but soluble in mineral acids.[1][2] Its precise degree of hydration (x) can vary, which influences its molecular weight and thermal behavior.

Table 1: Key Identifiers and Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 54451-25-1 | |

| Molecular Formula | Ce₂(CO₃)₃·xH₂O | |

| Appearance | White to off-white powder | [1] |

| Solubility | Insoluble in water; soluble in dilute mineral acids | [1] |

A critical aspect of working with commercially available this compound is understanding its potential phase heterogeneity. Synchrotron powder X-ray diffraction studies have revealed that commercial samples can be a mixture of phases, including cerium carbonate hydroxide (CeCO₃OH) and cerium(IV) oxide (CeO₂), rather than a pure hydrated carbonate.[3][4][5][6] This underscores the importance of thorough characterization before use in sensitive applications.

Synthesis Methodologies: A Practical Guide

The synthesis of this compound with controlled morphology and purity is paramount for its application in advanced materials and pharmaceuticals. The two primary methods employed are precipitation and hydrothermal synthesis.

Precipitation Synthesis

Precipitation is a straightforward and scalable method for producing this compound. This technique involves the reaction of a soluble cerium(III) salt with a carbonate source in an aqueous solution.

-

Precursor Preparation:

-

Prepare a 0.02 M solution of Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) in deionized water.

-

Prepare a 0.03 M solution of potassium carbonate (K₂CO₃) in deionized water.[2]

-

-

Precipitation:

-

In a beaker, add 100 mL of deionized water and stir vigorously.

-

Slowly and simultaneously add 50 mL of the Cerium(III) nitrate solution and 20 mL of the potassium carbonate solution dropwise into the stirred water.[2]

-

Maintain the pH of the reaction mixture at a constant value of 6.[2] A white precipitate of Cerium(III) carbonate will form.

-

-

Washing and Drying:

-

Isolate the precipitate by centrifugation or filtration.

-

Wash the precipitate several times with deionized water to remove any unreacted precursors and byproducts.

-

Dry the resulting powder in an oven at 65°C for 2 hours.[2]

-

Causality Behind Choices: The dropwise addition of reactants into a larger volume of water helps to control the supersaturation and, consequently, the particle size and morphology. Maintaining a constant pH is crucial as it influences the chemical species in the solution and the final product's composition.

Hydrothermal Synthesis

Hydrothermal synthesis offers excellent control over particle size, morphology, and crystallinity. This method involves a chemical reaction in a sealed, heated aqueous solution above the boiling point of water. Urea is often used as a precipitating agent as its slow decomposition provides a gradual release of carbonate and hydroxide ions, leading to a more controlled precipitation process.[7][8]

-

Precursor Preparation:

-

Prepare a stock solution of a cerium salt (e.g., cerium nitrate) and a urea solution.

-

-

Reaction:

-

Mix the cerium salt and urea solutions in a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to 180°C for 8 hours.[9]

-

-

Product Recovery:

Self-Validating System: The slow, controlled decomposition of urea at elevated temperatures ensures a homogeneous precipitation environment, minimizing the formation of amorphous phases and leading to a more crystalline product. The morphology of the resulting nanoparticles can be tuned by varying the reaction temperature and the concentration of urea.[7]

Characterization Techniques: Ensuring Quality and Consistency

Thorough characterization is essential to confirm the identity, purity, and morphology of the synthesized this compound.

X-ray Diffraction (XRD)

XRD is a fundamental technique for identifying the crystalline phases present in a material. The diffraction pattern of this compound can be complex due to the presence of different hydrated and hydroxycarbonate forms. For instance, XRD patterns can reveal the presence of cerium oxycarbonate (Ce₂(CO₃)₂O·H₂O) and cerium carbonate hydrate (Ce₂(CO₃)₃·8H₂O).[8] The average crystallite size can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation.[2]

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

TGA and DTA are powerful techniques for studying the thermal decomposition of this compound. The TGA curve provides information about weight loss as a function of temperature, which corresponds to dehydration and decarbonation steps. DTA measures the temperature difference between the sample and a reference material, revealing exothermic and endothermic transitions.

The decomposition of this compound typically occurs in multiple stages:

-

Dehydration: Loss of water molecules at lower temperatures (around 160-170°C).

-

Decarbonation and Oxidation: Removal of carbonate groups and oxidation of Ce(III) to Ce(IV) at higher temperatures, leading to the formation of cerium oxide (CeO₂).

The thermal decomposition process can be influenced by the heating rate and the atmosphere (e.g., inert or oxidizing).[10][11][12]

Applications in Drug Development

The unique properties of this compound and its nanoparticle derivatives make them promising candidates for various applications in drug development, including drug delivery and antimicrobial therapy.

Drug Delivery Systems

Porous nanoparticles of cerium compounds are being explored as carriers for controlled drug release.[13] The high surface area and biocompatibility of these materials allow for the loading of therapeutic agents. While much of the research has focused on cerium oxide nanoparticles, Cerium(III) carbonate can serve as a sacrificial template to create porous ceria carriers or be functionalized for direct drug loading. The release of the drug can be triggered by changes in the physiological environment, such as pH.

Antimicrobial Properties

Cerium compounds, including cerium nitrate and cerium oxide nanoparticles, have demonstrated significant antimicrobial activity.[14][15][16] The proposed mechanisms of action are multifaceted and include:

-

Generation of Reactive Oxygen Species (ROS): The reversible conversion between Ce³⁺ and Ce⁴⁺ on the surface of bacteria can generate ROS, which damage cellular components like DNA, proteins, and lipids.[17][18]

-

Direct Membrane Interaction: Cerium nanoparticles can directly interact with and disrupt the bacterial cell membrane, leading to cell lysis.[17] This effect is often more pronounced in Gram-negative bacteria due to differences in their cell wall structure.[14]

-

Calcium Mimicry: Trivalent cerium can mimic calcium ions, potentially interfering with essential calcium-dependent cellular processes in bacteria.[14][15]

Cerium compounds are being investigated for use in wound dressings and as antimicrobial coatings on medical implants.[19][20]

Potential in Cancer Therapy

Cerium oxide nanoparticles, often synthesized from this compound precursors, have shown promise in cancer therapy.[21][22] They can selectively induce oxidative stress in cancer cells, leading to apoptosis, while potentially protecting normal cells from radiation-induced damage.[23][24] This dual pro-oxidant and antioxidant activity is attributed to the redox cycling of cerium ions and is influenced by the tumor microenvironment.[23][25]

Safety and Biocompatibility

For any material to be considered for biomedical applications, a thorough evaluation of its safety and biocompatibility is essential. Studies on cerium oxide nanoparticles have shown them to have low systemic toxicity and good biocompatibility, with minimal local tissue reactions upon implantation.[26][27] However, the toxicity of nanoparticles can be influenced by factors such as size, surface coating, and the biological environment.[28][29] While acute exposure may show minor toxicity, subchronic exposure could lead to cytotoxic and inflammatory responses, highlighting the need for long-term toxicological studies.[30]

Conclusion

This compound is a compound of significant scientific and technological interest. Its utility as a precursor for advanced materials, particularly cerium oxide nanoparticles, has opened up new avenues in catalysis and biomedicine. For researchers and professionals in drug development, a comprehensive understanding of its synthesis, characterization, and biological interactions is crucial for harnessing its full potential. The methodologies and insights provided in this guide serve as a foundation for further innovation and application of this remarkable material.

References

- 1. aemree.com [aemree.com]

- 2. Synthesis of Cerium Oxide (CeO2) nanoparticles using simple CO-precipitation method [scielo.org.mx]

- 3. docs.nrel.gov [docs.nrel.gov]

- 4. research-hub.nrel.gov [research-hub.nrel.gov]

- 5. Orthorhombic cerium(III) carbonate hydroxide studied by synchrotron powder X-ray diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Orthorhombic cerium(III) carbonate hydroxide studied by synchrotron powder X-ray diffraction (Journal Article) | OSTI.GOV [osti.gov]

- 7. Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. researchgate.net [researchgate.net]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. mdpi.com [mdpi.com]

- 14. The Use of Cerium Compounds as Antimicrobials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Use of Cerium Compounds as Antimicrobials for Biomedical Applications [ouci.dntb.gov.ua]

- 16. The Use of Cerium Compounds as Antimicrobials for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Cerium and Its Oxidant-Based Nanomaterials for Antibacterial Applications: A State-of-the-Art Review [frontiersin.org]

- 19. Cerium oxide nanoparticles: Synthesis methods and applications in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cerium nitrate enhances anti-bacterial effects and imparts anti-inflammatory properties to silver dressings in a rat scald burn model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anticancer Activity of Cerium Oxide Nanoparticles Towards Human Lung Cancer Cells [mdpi.com]

- 22. Scientists synthesise cerium mineral which holds promise for biomedical research | EurekAlert! [eurekalert.org]

- 23. Anticancer therapeutic effect of cerium-based nanoparticles: known and unknown molecular mechanisms - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 24. worldscientific.com [worldscientific.com]

- 25. researchgate.net [researchgate.net]

- 26. Biocompatibility studies on cerium oxide nanoparticles – combined study for local effects, systemic toxicity and genotoxicity via implantation route - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Biocompatibility studies on cerium oxide nanoparticles - combined study for local effects, systemic toxicity and genotoxicity via implantation route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Ceria nanoparticles: biomedical applications and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Cerium oxide nanoparticles: green synthesis and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

Understanding Cerium Carbonate Hydrate: Fundamental Properties

An In-Depth Technical Guide to the Safe Handling of Cerium Carbonate Hydrate

For the modern researcher, scientist, and drug development professional, a comprehensive understanding of the materials in their laboratory is paramount. This guide provides an in-depth exploration of the safety and handling precautions for cerium carbonate hydrate (Ce₂(CO₃)₃·xH₂O), moving beyond mere procedural lists to instill a foundational understanding of the "why" behind each recommendation. By fostering a culture of informed safety, we can mitigate risks and ensure the well-being of laboratory personnel.

Cerium carbonate hydrate is a white to off-white or faintly yellow crystalline powder that is odorless and generally considered non-toxic.[1][2][3] It is insoluble in water and organic matter.[1][2] This compound serves as a crucial precursor in the synthesis of other cerium compounds, such as cerium oxide, which has widespread applications in catalysis, polishing, and the production of luminescent materials.[2][4]

Key Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white or faintly yellow powder | [2][3] |

| Odor | Odorless | [5] |

| Molecular Formula | Ce₂(CO₃)₃·xH₂O | [6][7] |

| CAS Number | 54451-25-1 | [6][7][8] |

| Solubility | Insoluble in water | [2][4] |

| Stability | Stable under normal storage and handling conditions | [5][9] |

| Incompatibilities | Strong acids, strong oxidizing agents, moisture | [7][8][9] |

| Hazardous Decomposition Products | Cerium oxides, carbon monoxide (CO), carbon dioxide (CO₂) | [5][6][7][8][9] |

The stability of cerium carbonate hydrate under ambient conditions is a key safety feature. However, its reactivity with strong acids is a critical consideration in laboratory settings, as this can lead to the release of carbon dioxide gas.[4] Furthermore, while not flammable, its decomposition at high temperatures, such as in a fire, can produce hazardous byproducts.[5][6][7][8][9]

Hazard Identification and Risk Assessment

While cerium carbonate hydrate is not classified as acutely toxic, carcinogenic, mutagenic, or a reproductive toxicant, it is not without its hazards.[5] The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation of dust.[6][7][8][10]

Routes of Exposure and Potential Health Effects:

-

Inhalation: Inhalation of dust can irritate the respiratory tract.[6][7] Symptoms may include coughing, wheezing, and difficulty breathing.[6][11] Chronic exposure to fine dusts could potentially lead to pneumoconiosis, a lung condition caused by the accumulation of inhaled dust.[11]

-

Skin Contact: Direct contact may cause skin irritation.[6][7][8][10] Pre-existing dermatitis may be exacerbated by exposure.[11]

-

Eye Contact: The dust can cause serious eye irritation.[6][7][8][10] Symptoms can include redness, pain, and watering.

-

Ingestion: While not a primary route of occupational exposure, ingestion may be harmful.[6][11]

It is important to note that for cerium compounds in general, occupational exposure limits have not been established by major regulatory bodies like OSHA or ACGIH.[12][13] This lack of defined limits underscores the importance of adhering to good industrial hygiene practices and minimizing exposure through engineering controls and personal protective equipment.

Risk Assessment Workflow

The following diagram illustrates a systematic approach to risk assessment when working with cerium carbonate hydrate.

Caption: A workflow for assessing and mitigating risks associated with cerium carbonate hydrate.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls:

The primary engineering control for handling powdered cerium carbonate hydrate is to minimize the generation of airborne dust. This is best achieved by:

-

Utilizing a chemical fume hood or other local exhaust ventilation when handling larger quantities or when there is a potential for dust generation.[6][13]

-

Employing enclosed processes for large-scale operations.[7]

Personal Protective Equipment (PPE):

When engineering controls are insufficient to eliminate exposure, appropriate PPE must be worn.

-

Eye Protection: Chemical safety goggles or glasses with side shields are mandatory to prevent eye contact with dust.[5][6]

-

Skin Protection: Chemical-resistant gloves, such as nitrile or latex, should be worn to prevent skin contact.[5][6][14] A lab coat or other protective clothing is also recommended.[6][9]

-

Respiratory Protection: If dust is generated and engineering controls are inadequate, a NIOSH-approved P95 or P1 particle respirator should be used.[6] For higher levels of exposure, a respirator with OV/AG/P99 cartridges may be necessary.[6] It is crucial to ensure that any respiratory protection is properly fitted and that users are trained in its correct use.

Safe Handling and Storage Protocols

Adherence to established protocols for handling and storage is fundamental to preventing accidents and exposures.

Handling:

-

Wash hands thoroughly after handling, and before eating, drinking, or smoking.[5][7][8]

-

Use non-sparking tools and prevent the build-up of electrostatic charge.[14]

-

Ensure containers are properly labeled.

Storage:

-

Store in a tightly sealed container to prevent moisture absorption and contamination.[6][8][9]

-

Keep in a cool, dry, and well-ventilated place. [6][7][8][9]

-

Store away from incompatible materials, such as strong acids and oxidizing agents.[7][8][9]

-

Do not store near food or drink. [5]

Emergency Procedures

In the event of an accidental exposure or spill, a swift and informed response is critical.

First Aid Measures:

-

Inhalation: Move the affected person to fresh air.[5][6][7][8] If breathing is difficult, provide oxygen.[7][14] If breathing has stopped, give artificial respiration.[8][9] Seek medical attention.[5][6][7][8][9]

-

Skin Contact: Remove contaminated clothing.[5][7][14] Wash the affected area with plenty of soap and water.[5][8][9] Seek medical attention if irritation persists.[6][7]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][6][8][9] Remove contact lenses if present and easy to do.[5][8][9] Seek immediate medical attention.[6][8][9]

-

Ingestion: Rinse the mouth with water.[5][7][14] Do not induce vomiting.[5][7][14] Never give anything by mouth to an unconscious person.[5][14] Seek immediate medical attention.[6]

Spill Response:

-

Evacuate unnecessary personnel from the area.[6]

-

Ensure adequate ventilation. [6]

-

Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[6]

-

Carefully sweep or vacuum up the spilled material. Use a vacuum equipped with a HEPA filter.[7][13]

-

Place the collected material into a suitable, labeled container for disposal. [5][6][9]

-

Clean the spill area with soap and water.

-

Do not allow the material to enter drains or waterways. [6][7]

Emergency Response Decision Tree

References

- 1. aemree.com [aemree.com]

- 2. zegmetal.com [zegmetal.com]

- 3. strem.com [strem.com]

- 4. americanelements.com [americanelements.com]

- 5. chemos.de [chemos.de]

- 6. prochemonline.com [prochemonline.com]

- 7. Cerium Carbonate - ESPI Metals [espimetals.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. ameslab.gov [ameslab.gov]

- 13. Cerium Oxide - ESPI Metals [espimetals.com]

- 14. chemicalbook.com [chemicalbook.com]

Unveiling the Dichotomy: A Guide to the Core Differences Between Cerium(III) and Cerium(IV) Oxidation States

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cerium, a lanthanide series element, possesses a unique and pivotal characteristic that sets it apart from its counterparts: the accessibility and stability of a +4 oxidation state in addition to the common +3 state. This dual-valence nature is not merely a chemical curiosity; it is the engine behind cerium's widespread applications in fields ranging from organic synthesis and catalysis to materials science and biomedical research. For the researcher, scientist, or drug development professional, a deep, mechanistic understanding of the differences between Ce(III) and Ce(IV) is paramount for harnessing their distinct properties. This guide provides a comprehensive exploration of these differences, grounded in fundamental principles of electronic structure, redox chemistry, and coordination behavior, offering both theoretical insights and practical, field-proven knowledge.

Introduction: The Unique Duality of Cerium

Among the lanthanides, which are predominantly stable in the +3 oxidation state, cerium is exceptional. Its ability to readily shuttle between the Ce(III) and Ce(IV) states underpins its diverse functionality.[1][2] The transition from the trivalent to the tetravalent state involves the loss of the single 4f electron. The resulting Ce(IV) ion achieves the stable electronic configuration of the noble gas xenon ([Xe]), a key factor in its existence and reactivity.[3][4] This guide will deconstruct the core principles that govern the behavior of these two states, providing a foundational understanding for their strategic application.

Pillar 1: Electronic Configuration - The Genesis of Difference

The fundamental distinction between Ce(III) and Ce(IV) lies in their electronic configurations. This single factor dictates their magnetic, spectroscopic, and chemical properties.

-

Cerium(III): The Ce³⁺ ion has an electronic configuration of [Xe]4f¹ . It possesses a single unpaired electron in the 4f orbital.[3]

-

Cerium(IV): The Ce⁴⁺ ion has an electronic configuration of [Xe]4f⁰ . It has lost its only 4f electron, resulting in an empty 4f subshell and a noble gas configuration.[3][4]

This seemingly simple difference has profound consequences. The presence of the 4f electron in Ce(III) makes it paramagnetic, while its absence renders Ce(IV) diamagnetic.[1][5] Furthermore, the allowed 4f → 5d electronic transitions in Ce(III) give rise to characteristic UV absorption bands, whereas the orange-yellow color of aqueous Ce(IV) ions is due to ligand-to-metal charge transfer (LMCT), not f-f or f-d transitions.[1][6]

References

- 1. Cerium compounds - Wikipedia [en.wikipedia.org]

- 2. Cerium - Wikipedia [en.wikipedia.org]

- 3. mgesjournals.com [mgesjournals.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cerium( iv ) complexes with guanidinate ligands: intense colors and anomalous electronic structures - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05193D [pubs.rsc.org]

Methodological & Application

Synthesis of Cerium Carbonate by Precipitation: An Application Note and Protocol

This comprehensive guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the synthesis of cerium carbonate via the precipitation method. This application note moves beyond a simple recitation of steps to provide a thorough understanding of the underlying chemical principles, enabling rational control over the final product's physicochemical properties.

Introduction: The Significance of Cerium Carbonate and the Precipitation Method

Cerium, the most abundant of the rare-earth metals, forms oxides (ceria, CeO₂) with remarkable catalytic and biomedical properties.[1][2] Cerium oxide nanoparticles (NPs) are widely explored for applications ranging from automotive catalysts and fuel cells to UV-protective coatings and potential therapeutic agents.[1][2][3][4] Cerium carbonate (Ce₂(CO₃)₃) serves as a critical precursor for the production of high-quality ceria powders.[5][6] The precipitation method is a favored synthesis route due to its simplicity, cost-effectiveness, and versatility in controlling particle size, morphology, and crystallinity.[7][8][9]

The core of the precipitation method involves the reaction of a soluble cerium salt with a carbonate source, leading to the formation of an insoluble cerium carbonate precipitate. The careful control of reaction parameters is paramount to achieving the desired material characteristics.

The Chemistry of Precipitation: A Mechanistic Overview

The synthesis of cerium carbonate via precipitation is governed by the nucleation and growth of crystals from a supersaturated solution. The choice of precursors and reaction conditions directly influences these two stages, thereby dictating the final properties of the material.

A common precursor for cerium is cerium (III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) due to its high solubility in water and other polar solvents.[7][10] The carbonate source, or precipitating agent, is a key variable that allows for significant control over the reaction.

The Role of the Precipitating Agent

The selection of the precipitating agent is a critical decision that impacts the reaction kinetics and the morphology of the resulting cerium carbonate.

-

Urea (CO(NH₂)₂): Urea is a widely used precipitant that undergoes hydrolysis at elevated temperatures (typically above 80°C) to slowly release carbonate (CO₃²⁻) and hydroxide (OH⁻) ions.[5][6][8][11] This process, known as homogeneous precipitation, ensures a gradual and uniform increase in the concentration of precipitating ions throughout the solution, which favors the formation of well-defined, crystalline particles. The slow reaction rate minimizes localized high supersaturation, which can lead to the formation of amorphous and agglomerated particles.

-

Ammonium Carbonate ((NH₄)₂CO₃): As a direct source of carbonate ions, ammonium carbonate allows for rapid precipitation at room temperature.[7][11] However, the rapid increase in supersaturation can lead to the formation of smaller, less crystalline particles. The molar ratio of ammonium carbonate to the cerium salt is a crucial parameter to control, as an excess can influence the precursor's properties.[7]

-

Sodium Carbonate (Na₂CO₃): Similar to ammonium carbonate, sodium carbonate provides an immediate source of carbonate ions for precipitation.[12] The reaction kinetics are fast, and careful control of the addition rate is necessary to manage particle size.

-

1,1'-Carbonyldiimidazole (CDI): A more recent and innovative approach utilizes CDI in a non-aqueous solvent like acetone.[1][5][6] CDI acts as a source of carbon dioxide, which then leads to the formation of carbonate ions. This method allows for facile room-temperature synthesis and offers excellent control over particle morphology by adjusting the amounts of CDI, imidazole, and water.[5][6]

The fundamental precipitation reaction can be generalized as:

2Ce³⁺(aq) + 3CO₃²⁻(aq) → Ce₂(CO₃)₃(s)

Depending on the reaction conditions, various hydrated and basic cerium carbonates can also be formed, such as cerium carbonate hydrate (Ce₂(CO₃)₃·8H₂O) and cerium oxycarbonate (Ce₂(CO₃)₂O·H₂O).[1][5][6]

Experimental Workflow and Key Parameters

The following diagram illustrates a generalized workflow for the synthesis of cerium carbonate by precipitation. The subsequent sections will delve into the critical parameters at each stage.

Caption: Generalized workflow for cerium carbonate synthesis by precipitation.

Control of Reaction Parameters

The ability to tailor the properties of cerium carbonate lies in the precise control of the reaction conditions.

| Parameter | Effect on Cerium Carbonate Properties | Rationale and Insights |

| Temperature | Influences reaction kinetics, crystal phase, and particle size. | Higher temperatures (e.g., 70-150°C) accelerate the hydrolysis of urea, leading to a more controlled precipitation process.[13][14] Reaction temperature can also influence the crystal structure, with different phases being favored at different temperatures.[13] |

| pH | Affects the species in solution and the surface charge of the particles. | The pH of the reaction medium influences the equilibrium between carbonate and bicarbonate ions and can affect the formation of basic cerium carbonates.[11] |

| Concentration of Reactants | Impacts the degree of supersaturation and, consequently, the nucleation and growth rates. | Lower concentrations generally lead to slower precipitation and the formation of larger, more uniform particles, while higher concentrations can result in smaller particles and potential agglomeration.[11][13] |

| Stirring Rate | Ensures homogeneity of the reaction mixture and affects mass transport. | Adequate stirring is crucial for uniform mixing of the reactants and preventing localized high supersaturation. The stirring rate can influence the particle size distribution. |

| Solvent | Can be used to control the crystal structure of the cerium carbonate. | The use of organic solvents with multiple hydroxyl groups, such as ethylene glycol, can favor the formation of hexagonal cerium carbonate, which is typically difficult to obtain through aqueous precipitation.[13] |

Detailed Experimental Protocols

The following protocols are provided as examples and should be optimized based on the desired material characteristics and available laboratory equipment.

Protocol 1: Homogeneous Precipitation using Urea

This protocol is designed to produce crystalline cerium carbonate with a relatively uniform particle size distribution.

Materials:

-

Cerium (III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

Urea (CO(NH₂)₂)

-

Deionized water

Procedure:

-

Prepare the Cerium Precursor Solution: Dissolve a specific amount of Ce(NO₃)₃·6H₂O in deionized water to achieve the desired concentration (e.g., 0.01 to 0.06 M).[11]

-

Prepare the Urea Solution: Dissolve a molar excess of urea in deionized water (e.g., a urea to cerium molar ratio of 10:1).

-

Mix the Solutions: In a reaction vessel equipped with a magnetic stirrer and a condenser, combine the cerium precursor solution and the urea solution.

-

Initiate Precipitation: Heat the mixture to 90 ± 2°C under constant stirring.[11] Maintain this temperature for several hours (e.g., 2-4 hours) until a white precipitate forms and the pH of the solution becomes neutral (around 7).[11]

-

Aging: Allow the precipitate to age in the mother liquor, either at the reaction temperature or after cooling to room temperature, for a defined period (e.g., 1-24 hours).

-

Washing: Separate the precipitate from the solution by centrifugation or filtration. Wash the precipitate several times with deionized water to remove any unreacted precursors and by-products.

-

Drying: Dry the washed precipitate in an oven at a temperature of 60-105°C for 12-24 hours.[5][6][11]

Protocol 2: Room-Temperature Synthesis using 1,1'-Carbonyldiimidazole (CDI)

This protocol, adapted from the work of Kim et al., describes a facile method for synthesizing cerium carbonate with unique morphologies at room temperature.[5][6]

Materials:

-

Cerium (III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

1,1'-Carbonyldiimidazole (CDI)

-

Imidazole

-

Acetone

-

Deionized water

Procedure for Nanosaucer-shaped Cerium Carbonate:

-

Prepare Precursor Solutions:

-

Dissolve 1 mmol of Ce(NO₃)₃·6H₂O in 25 mL of acetone.

-

Dissolve 1 mmol of CDI in a separate container with acetone.

-

Dissolve 2-6 mmol of imidazole in a separate container with acetone.

-

-

Reaction: In a reaction vessel under vigorous stirring at room temperature, add the CDI solution and the imidazole solution to the cerium nitrate solution.[5][6]

-

Precipitation and Collection: Continue stirring for a specified time (e.g., 1-3 hours).[5][6] Collect the resulting precipitate by centrifugation.

-

Washing: Wash the precipitate four times with deionized water.[5][6]

-

Drying: Dry the final product at 60°C in air for 12 hours.[5][6]

Characterization of Cerium Carbonate

To ensure the successful synthesis of the desired material, a comprehensive characterization is essential.

| Technique | Information Obtained |

| X-ray Diffraction (XRD) | Crystal structure, phase purity, and crystallite size.[1][15] |

| Scanning Electron Microscopy (SEM) | Particle morphology, size, and agglomeration state.[1] |

| Transmission Electron Microscopy (TEM) | High-resolution imaging of particle morphology and size.[1] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups (e.g., carbonate) and confirmation of precursor removal.[10] |

| Thermogravimetric Analysis (TGA) | Thermal decomposition behavior and determination of the temperature for conversion to cerium oxide.[11] |

From Cerium Carbonate to Cerium Oxide: The Calcination Step

Cerium carbonate is an excellent precursor for cerium oxide because it can be readily converted through thermal decomposition (calcination).[6] The calcination temperature significantly affects the properties of the resulting ceria, such as crystallite size and surface area.[6] Typically, calcination is performed in air at temperatures ranging from 300°C to 700°C.[7] It is noteworthy that the morphology of the cerium carbonate precursor can often be retained in the final cerium oxide product.[6]

Caption: Conversion of cerium carbonate to cerium oxide via calcination.

Conclusion

The precipitation method offers a robust and adaptable platform for the synthesis of cerium carbonate with tailored properties. By understanding the interplay between the choice of precipitating agent and the key reaction parameters, researchers can rationally design and synthesize cerium carbonate precursors that are optimized for their specific applications. This guide provides the foundational knowledge and practical protocols to embark on the synthesis of these versatile materials, paving the way for advancements in catalysis, materials science, and biomedical research.

References

- 1. researchgate.net [researchgate.net]

- 2. Ceria nanoparticles: biomedical applications and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Some Applications of CeO2 Nanoparticles – Oriental Journal of Chemistry [orientjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Cerium Oxide (CeO2) nanoparticles using simple CO-precipitation method [scielo.org.mx]

- 10. jufgnsm.ut.ac.ir [jufgnsm.ut.ac.ir]

- 11. rsc.org [rsc.org]

- 12. Precipitation of Cerium carbonate with addition of Sodium carbonate into Cerium chloride solution - UiTM Institutional Repository [ir.uitm.edu.my]

- 13. US7976810B2 - Method for preparing cerium carbonate powder - Google Patents [patents.google.com]